N-methyloctanamide
Description
N,N-Dimethyloctanamide (CAS 1118-92-9) is a tertiary amide with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . It is characterized by two methyl groups attached to the nitrogen atom of an octanamide backbone. This compound is noted for its stability under recommended storage conditions and is commonly used as a solvent or chemical intermediate in organic synthesis .
Properties
CAS No. |
1119-57-9 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-methyloctanamide |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(11)10-2/h3-8H2,1-2H3,(H,10,11) |
InChI Key |
XDXKSZZAKNNKSG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC |
Canonical SMILES |
CCCCCCCC(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Aminoethyl)-N-Methyloctanamide Hydrochloride (NANMO)
Structural Features: NANMO is a synthetic derivative of octanamide featuring a methyl group and a 2-aminoethyl group on the nitrogen atom, with a hydrochloride salt form.
Key Differences from N,N-Dimethyloctanamide :
N-Hydroxyoctanamide
Structural Features: N-Hydroxyoctanamide (CAS 7377-03-9) replaces one methyl group of N,N-Dimethyloctanamide with a hydroxyl group, yielding the molecular formula C₈H₁₇NO₂ (molecular weight 159.23 g/mol) .
Properties and Uses :
- Limited data are available, but the hydroxyl group likely increases hydrogen-bonding capacity and reactivity compared to N,N-Dimethyloctanamide.
Mechanistic and Functional Insights
- Enzymatic Interactions : NANMO’s design bypassed complexities associated with polymyxin B, enabling precise kinetic studies of PA3944. This revealed a unique sequential acetylation mechanism, diverging from typical GNAT enzymes .
- Safety Profiles : N,N-Dimethyloctanamide’s stability and low reactivity under standard conditions make it preferable for laboratory use, whereas NANMO’s ionic nature may require specialized handling .
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